molecular formula C11H12N4O B7876530 6-amino-2-(2-methylanilino)-1H-pyrimidin-4-one

6-amino-2-(2-methylanilino)-1H-pyrimidin-4-one

Cat. No.: B7876530
M. Wt: 216.24 g/mol
InChI Key: KUEFIAKEAKVWCV-UHFFFAOYSA-N
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Description

6-amino-2-(2-methylanilino)-1H-pyrimidin-4-one is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

    Starting Materials: Selection of appropriate starting materials based on the desired chemical structure.

    Reaction Conditions: Control of temperature, pressure, and pH to facilitate the desired chemical reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate and purify the compound.

Chemical Reactions Analysis

6-amino-2-(2-methylanilino)-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other functional groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or acetone, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

6-amino-2-(2-methylanilino)-1H-pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases or conditions.

    Industry: Utilized in the development of new materials, coatings, or chemical processes.

Comparison with Similar Compounds

6-amino-2-(2-methylanilino)-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison may involve analyzing properties such as:

    Chemical Structure: Differences in molecular configuration or functional groups.

    Reactivity: Variations in reactivity with common reagents or under specific conditions.

    Applications: Distinct applications in scientific research or industry.

Some similar compounds include those listed in the PubChem database with structural similarities or related biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Further research and exploration of its applications and mechanisms of action will continue to uncover new possibilities and advancements.

Properties

IUPAC Name

6-amino-2-(2-methylanilino)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-4-2-3-5-8(7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEFIAKEAKVWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC2=NC(=O)C=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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